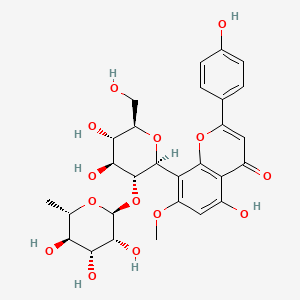

Isoswertisin 2''-rhamnoside

描述

Botanical Sources and Chemotaxonomic Significance

The identification of Isoswertisin 2''-rhamnoside in various plant species offers insights into the chemical diversity and evolutionary relationships between them.

A notable source of this compound is the genus Peperomia, which belongs to the Piperaceae family. Phytochemical investigations of Peperomia obtusifolia have led to the isolation and characterization of this compound from its leaves and stems. nih.govsmolecule.comstuartxchange.orgresearchgate.net The presence of this compound, along with other flavonoid derivatives, contributes to the chemical profile of this genus, which is known for producing a wide array of secondary metabolites. researchgate.netresearchgate.net The discovery of such compounds in Peperomia is significant as flavonoids were not extensively analyzed in this genus in the past. researchgate.net

This compound has been identified in Avena sativa (oats), a member of the Poaceae family. contaminantdb.cabiodeep.cnrroij.com It is found in the leaves of the oat plant. usda.gov The compound is also generally found in cereals and cereal products. contaminantdb.cahmdb.cabiodeep.cn Its presence in oats is of interest due to the potential role of such flavonoids in plant defense mechanisms. rroij.com For instance, rhamnosylisoswertisin is suggested to protect the plant from fungal diseases due to its phytoalexin properties. rroij.com

The compound has also been reported in the genus Cunila, which is part of the Lamiaceae (mint) family. naturalproducts.net The occurrence of this compound in this genus further broadens its known distribution across different plant families.

Beyond the aforementioned families, this compound has been identified in a diverse range of other plant taxa, demonstrating its widespread, albeit specific, distribution. These include:

Molluginaceae: Found in species such as Mollugo distica. researchgate.net

Passifloraceae: Identified in Passiflora sexflora. researchgate.net

Acanthaceae: Reported in Andrographis paniculata. researchgate.net

The compound has also been noted in blueberry (Vaccinium spp.), where it is considered a core metabolite. mdpi.com

Distribution within Plant Tissues and Organs

Research indicates that the accumulation of this compound can vary between different parts of a plant. In Peperomia obtusifolia, it has been successfully isolated from both the leaves and stems. nih.govstuartxchange.orgresearchgate.net In Avena sativa, it has been found to accumulate in the leaves. usda.govresearchgate.net This differential distribution within the plant suggests specific physiological roles for the compound in these tissues.

Detection in Food Matrices and Metabolomic Context

This compound has been detected in various food matrices, particularly those derived from cereals. It has been found in oats (Avena sativa), breakfast cereals, and other cereal products. hmdb.cabiodeep.cn Its presence has also been noted in green vegetables. hmdb.cabiodeep.cn From a metabolomics perspective, the detection of this compound in these foods suggests it could potentially serve as a biomarker for their consumption. hmdb.ca Metabolomics studies, which involve the comprehensive analysis of metabolites in a biological system, can be enhanced by the use of standards like the QReSS™ standard mix, which aids in the quality control of analytical methods. isotope.com

Structure

3D Structure

属性

CAS 编号 |

64821-00-7 |

|---|---|

分子式 |

C28H32O14 |

分子量 |

592.5 g/mol |

IUPAC 名称 |

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |

InChI |

InChI=1S/C28H32O14/c1-10-20(33)22(35)24(37)28(39-10)42-27-23(36)21(34)17(9-29)41-26(27)19-16(38-2)8-14(32)18-13(31)7-15(40-25(18)19)11-3-5-12(30)6-4-11/h3-8,10,17,20-24,26-30,32-37H,9H2,1-2H3/t10-,17+,20-,21+,22+,23-,24+,26-,27+,28-/m0/s1 |

InChI 键 |

HFUYHHROXLKXRR-WBXLRLGPSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)OC)CO)O)O)O)O)O |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)OC)CO)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)OC)CO)O)O)O)O)O |

产品来源 |

United States |

Natural Occurrence, Isolation, and Distribution

Methodologies for Natural Product Isolation

Extraction Techniques from Plant Materials

The initial step in isolating Isoswertisin 2''-rhamnoside involves its extraction from plant materials. The choice of extraction method is crucial and depends on the nature of the plant material and the chemical properties of the target compound. oleumdietetica.es For flavonoids like this compound, various solid-liquid extraction techniques are commonly employed to create a crude extract.

Commonly used methods include maceration, Soxhlet extraction, and more modern techniques like ultrasonic-assisted extraction (UAE). oleumdietetica.esunirioja.es Maceration involves soaking the coarsely powdered plant material in a solvent for a period, which is a suitable method for thermolabile compounds. oleumdietetica.es Soxhlet extraction provides a more exhaustive extraction by repeatedly washing the plant material with a distilled solvent, though the sustained heat can be a disadvantage for sensitive compounds. unirioja.es The selection of the solvent is critical, with polarity playing a key role; solvents such as ethanol, methanol (B129727), or ethyl acetate (B1210297) are frequently used to extract phenolic compounds. oleumdietetica.es The goal of this stage is to efficiently remove the desired compound from the plant matrix into the solvent, forming a crude extract that contains a complex mixture of metabolites. mtu.edu

Table 1: Overview of Extraction Techniques for Plant Bioactives

| Extraction Technique | Principle of Operation | Common Solvents | Suitability for Flavonoids |

| Maceration | Soaking of plant material in a solvent at room temperature over time to allow the compounds to diffuse into the solvent. oleumdietetica.es | Ethanol, Methanol, Water, Ethyl Acetate | Suitable for heat-sensitive compounds like some flavonoid glycosides. |

| Soxhlet Extraction | Continuous extraction of a solid with a solvent, involving repeated washing with freshly distilled solvent. unirioja.es | Ethanol, Hexane, Chloroform | Highly efficient but may degrade thermolabile compounds due to prolonged heat exposure. |

| Ultrasonic-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. unirioja.es | Ethanol, Methanol, Water | Generally faster and more efficient than traditional methods, often with higher yields. |

Chromatographic Separation and Purification Strategies

Following extraction, the resulting crude extract contains this compound along with numerous other plant-derived compounds. mtu.edu To isolate the target molecule, various chromatographic techniques are implemented. bioanalysis-zone.com Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. bioanalysis-zone.com

A typical purification strategy involves multiple chromatographic steps. Initial separation is often performed using column chromatography . In this technique, the crude extract is loaded onto a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or polyamide. A solvent or a mixture of solvents (mobile phase) is then passed through the column. Compounds separate based on their affinity for the stationary phase, allowing for the collection of different fractions.

Fractions enriched with this compound are then subjected to further purification. Thin-Layer Chromatography (TLC) is often used as a quick analytical method to monitor the separation process and identify promising fractions. mtu.edu For final purification and to obtain the compound in high purity, High-Performance Liquid Chromatography (HPLC) is frequently employed. oleumdietetica.es Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a gradient of water and methanol or acetonitrile), is particularly effective for separating flavonoids. psu.edu The isolation of this compound from Peperomia obtusifolia, for instance, involved such comprehensive phytochemical investigation using various spectrometric and spectroscopic methods for final structure elucidation after separation. researchgate.netnih.gov

Table 2: Chromatographic Techniques in Natural Product Purification

| Chromatographic Technique | Role in Purification | Stationary Phase Examples | Mobile Phase Examples |

| Column Chromatography | Initial fractionation of crude extract to separate compounds into groups based on polarity. bioanalysis-zone.com | Silica Gel, Alumina, Polyamide | Hexane, Ethyl Acetate, Methanol (often in gradients) |

| Thin-Layer Chromatography (TLC) | Analytical monitoring of fractions and optimization of separation conditions. mtu.edu | Silica Gel or Alumina coated on a plate | Various solvent systems depending on analyte polarity |

| High-Performance Liquid Chromatography (HPLC) | Final purification to obtain the highly pure compound; also used for quantification. oleumdietetica.espsu.edu | C18 (Reversed-Phase), Silica (Normal-Phase) | Water/Methanol gradients, Water/Acetonitrile gradients |

Structural Elucidation and Advanced Characterization

Fundamental Principles of Structural Determination for Flavonoid Glycosides

The structural elucidation of flavonoid glycosides is a systematic process that begins with the identification of the basic flavonoid skeleton and the attached sugar moieties. nih.govanalis.com.my Spectroscopic methods are paramount in this endeavor. Ultraviolet (UV) spectroscopy offers initial clues about the type of flavonoid core, while infrared (IR) spectroscopy helps in identifying functional groups. However, for a definitive structural assignment, NMR and MS are indispensable. analis.com.my

Key aspects in the structural determination include:

Identification of the aglycone: Determining the core flavonoid structure (e.g., flavone (B191248), flavonol).

Identification of the sugar units: Ascertaining the type of monosaccharides present (e.g., glucose, rhamnose).

Determination of the glycosidic linkages: Identifying the attachment points of the sugar to the aglycone (C-glycosylation or O-glycosylation) and the linkages between sugar units in di- or oligosaccharides.

Stereochemistry: Establishing the relative and absolute configuration of the molecule.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of flavonoids in solution. nih.gov It provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each proton and carbon atom in Isoswertisin 2''-rhamnoside.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their chemical shifts (positions in the spectrum), and their coupling patterns (splitting of signals). This information is crucial for identifying the substitution patterns on the aromatic rings of the flavonoid core and the nature of the sugar moieties.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum displays the signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl) and its local electronic environment.

Unfortunately, a publicly available, complete experimental 1D NMR dataset for this compound could not be located in the searched literature. Predicted data is available in some databases but is not suitable for a definitive scientific report.

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is instrumental in assigning the proton and carbon signals of the sugar moieties and the flavonoid skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons that are separated by two or three bonds. This is particularly vital for determining the glycosylation sites, i.e., the attachment points of the rhamnose and glucose units to the isoswertisin aglycone, as well as the linkage between the two sugar units.

Specific experimental 2D NMR data for this compound, including detailed HSQC and HMBC correlations, were not found in the available public literature. Such data is typically presented in specialized research articles focusing on the isolation and characterization of natural products.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. hebmu.edu.cn When coupled with fragmentation techniques, it offers valuable insights into the structure.

Electrospray ionization is a soft ionization technique that allows for the analysis of large and thermally labile molecules like flavonoid glycosides. In ESI-MS, this compound is typically observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, which allows for the accurate determination of its molecular weight. The molecular formula of this compound is C₂₈H₃₂O₁₄, with a molecular weight of approximately 592.5 g/mol . nih.govplantaedb.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M-H]⁻ ion of this compound) and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the compound's structure and is particularly useful for identifying the sugar moieties and their sequence. researchgate.net

For C-glycosylflavonoids like this compound, the fragmentation is characterized by cleavages within the sugar rings, as the C-C bond to the aglycone is more stable than an O-glycosidic bond. researchgate.net The loss of water ([M-H-18]⁻) and cross-ring cleavages of the sugar units are typical fragmentation pathways. researchgate.net The presence of an O-linked rhamnose would lead to the characteristic loss of the rhamnosyl residue (146 Da).

Distinguishing C-Glycosyl and O-Glycosyl Flavonoids by MS

A key challenge in the analysis of flavonoid glycosides is the differentiation between C-glycosidic and O-glycosidic linkages. This distinction is critical as the nature of the glycosidic bond significantly influences the compound's stability and biological properties. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers a powerful tool to discern these structural nuances.

In MS/MS analysis, the fragmentation patterns of C-glycosyl and O-glycosyl flavonoids are markedly different. O-glycosyl flavonoids are characterized by the facile cleavage of the glycosidic bond, leading to the neutral loss of the sugar moiety (e.g., 162 Da for a hexose like glucose, or 146 Da for a deoxyhexose like rhamnose) and the generation of an aglycone ion. This is often the most prominent fragmentation pathway observed.

Conversely, the C-C bond in C-glycosyl flavonoids is significantly more stable and resistant to cleavage under typical collision-induced dissociation (CID) conditions. nih.gov Consequently, the fragmentation of C-glycosyl flavonoids is dominated by cross-ring cleavages of the sugar moiety. mdpi.com This results in characteristic neutral losses, such as 90 Da and 120 Da for a C-linked hexose, which are indicative of the C-glycosidic linkage. nih.gov For this compound, which contains both a C-linked glucose and an O-linked rhamnose, the initial fragmentation in MS/MS would likely involve the loss of the more labile O-linked rhamnose, followed by the characteristic cross-ring cleavages of the C-linked glucose.

The position of the C-glycosylation (at C-6 or C-8 of the flavonoid A-ring) can also be inferred from the relative intensities of the fragment ions. Generally, 6-C-glycosides exhibit more extensive fragmentation compared to their 8-C counterparts. nih.gov

Table 1: Characteristic Mass Spectrometric Fragmentation of Glycosyl Flavonoids

| Glycosidic Linkage Type | Primary Fragmentation Pathway | Characteristic Neutral Losses (Da) | Resultant Ions |

| O-Glycosyl | Cleavage of the O-glycosidic bond | 162 (Hexose), 146 (Deoxyhexose) | Aglycone ion |

| C-Glycosyl | Cross-ring cleavage of the sugar moiety | 90, 120 (Hexose) | Ions corresponding to the fragmented sugar attached to the aglycone |

Advanced Hyphenated Techniques for Comprehensive Characterization

To achieve a comprehensive structural characterization of this compound, especially when analyzing complex mixtures like plant extracts, advanced hyphenated techniques are indispensable. springernature.comnih.govnih.gov These methods couple a separation technique with a detection technique, providing enhanced resolution and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced iterations, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and UPLC-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) , are the most powerful and widely used hyphenated techniques for flavonoid analysis. nih.gov

LC-MS and UPLC-MS/MS: These techniques first separate the components of a mixture using liquid chromatography, which exploits differences in the polarity and affinity of the compounds for the stationary and mobile phases. The separated components are then introduced into the mass spectrometer. UPLC offers higher resolution and faster analysis times compared to conventional HPLC. nih.gov The MS/MS capability allows for the fragmentation of selected ions, providing detailed structural information as described in the previous section.

UPLC-QTOF-MS: This technique combines the high separation power of UPLC with the high mass accuracy and resolution of a QTOF mass analyzer. nih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments with high confidence, which is crucial for confirming the molecular formula of this compound (C28H32O14) and its fragment ions. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): While MS provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the complete three-dimensional structure of a molecule, including the stereochemistry and the precise attachment points of the sugar moieties. The hyphenation of LC with NMR allows for the acquisition of NMR data for individual compounds separated from a complex mixture. researchgate.net

The synergistic use of these advanced hyphenated techniques provides a powerful arsenal for the unambiguous identification and comprehensive structural characterization of this compound, paving the way for further investigation into its biological significance.

Biosynthesis and Chemical Synthesis

Positioning within the Flavone (B191248) and Flavonol Biosynthesis Pathway

The biosynthesis of Isoswertisin 2''-rhamnoside is an extension of the well-established flavone and flavonol biosynthesis pathway. This pathway is a significant branch of the larger flavonoid biosynthesis network, which originates from the phenylpropanoid pathway. The core flavonoid structure is synthesized from the amino acid phenylalanine.

The initial steps involve the conversion of phenylalanine to 4-coumaroyl-CoA. Subsequently, chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. Chalcone isomerase (CHI) then facilitates the cyclization of the chalcone into a flavanone, a key intermediate. For this compound, this initial flavanone is naringenin smolecule.com.

From naringenin, the pathway diverges to produce a vast array of flavonoids. The branch leading to flavones involves the action of flavone synthase (FNS). However, for C-glycosylflavonoids like this compound, a critical hydroxylation step occurs first, followed by glycosylation.

Identification of Precursors and Enzymatic Conversions

The direct precursor for the C-glycosylation step in the biosynthesis of this compound is 2-hydroxynaringenin. This intermediate is formed from naringenin through the action of a flavanone 2-hydroxylase smolecule.com. The key enzymatic conversions are detailed below:

| Biosynthetic Step | Precursor | Enzyme | Product |

| Flavanone formation | 4-coumaroyl-CoA and Malonyl-CoA | Chalcone synthase (CHS) and Chalcone isomerase (CHI) | Naringenin |

| Flavanone 2-hydroxylation | Naringenin | Flavanone 2-hydroxylase | 2-Hydroxynaringenin |

| C-glycosylation | 2-Hydroxynaringenin | C-glycosyltransferase | Swertisin (B192458) |

| O-rhamnosylation | Swertisin | UDP-rhamnose dependent rhamnosyltransferase | This compound |

Data sourced from Smolecule smolecule.com

The formation of the carbon-carbon bond between the sugar moiety and the flavonoid aglycone is a biochemically demanding reaction catalyzed by C-glycosyltransferases (CGTs) smolecule.com. These enzymes transfer a glucose unit from UDP-glucose to the C-6 or C-8 position of the flavonoid A-ring. In the case of this compound, which is a C-glycoside, the glucose is attached at the C-6 position of the apigenin (B1666066) backbone, forming isovitexin. Subsequent enzymatic modifications, including methylation, lead to the formation of isoswertisin (also known as swertisin).

The final step in the biosynthesis of this compound is the attachment of a rhamnose sugar to the 2''-hydroxyl group of the C-linked glucose. This reaction is catalyzed by a specific UDP-rhamnose dependent rhamnosyltransferase smolecule.comwikipedia.orgnih.govnih.govexlibrisgroup.com. The sugar donor for this reaction is UDP-α-L-rhamnose, which is synthesized from UDP-glucose through a series of enzymatic steps smolecule.com.

Influence of Environmental Factors on Biosynthetic Pathways

The production of secondary metabolites, including flavonoids like this compound, is often influenced by environmental conditions as part of a plant's defense mechanism.

Plants often respond to drought stress by increasing the synthesis and accumulation of flavonoids. These compounds can act as antioxidants to mitigate oxidative damage caused by water deficit. A study on the desert plant Nitraria sibirica demonstrated that under drought conditions, the abundance of several flavonoids, including this compound, significantly increased during the flowering stage compared to the vegetative stage researchgate.net. This suggests that drought stress can modulate the biosynthetic pathway leading to the accumulation of this specific compound.

Plant growth regulators (PGRs) are known to influence the production of secondary metabolites. In a study on Cunila menthoides, the effects of gibberellic acid (GA3) and 6-benzylaminopurine (BA) on the metabolomic profile were investigated. The results indicated that GA3 elicited the synthesis of numerous phenols and enhanced the production of various terpenoids compared to the control and BA treatment. Conversely, BA was found to down-regulate the production of most of the identified secondary metabolites in relation to GA3 and the control researchgate.net. While this study did not specifically quantify this compound, it highlights the potential for PGRs to modulate the metabolic pathways responsible for its synthesis. Further research is needed to determine the precise effects of different PGRs on the accumulation of this compound.

Strategies for Chemical Synthesis of this compound

The chemical synthesis of a complex molecule like this compound is a multi-step process that requires careful planning and execution. The general strategy involves the construction of the flavonoid aglycone followed by regioselective glycosylation.

The synthesis of the flavonoid aglycone of this compound, which is a derivative of apigenin, can be achieved through several established methods. A common approach involves the condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone, which is then cyclized to the flavanone and subsequently oxidized to the flavone.

Key strategies for flavonoid aglycone synthesis include:

Baker-Venkataraman Rearrangement: This method involves the rearrangement of an O-aroyl-2-hydroxyacetophenone to a 1,3-diketone, which then undergoes cyclization to form the flavone.

Allan-Robinson Reaction: This reaction involves the condensation of an o-hydroxyacetophenone with an aromatic anhydride to form the flavone.

Auwers Synthesis: This method involves the bromination of a 2'-hydroxychalcone, followed by rearrangement and cyclization to yield a flavonol, which can be a precursor to flavones.

Once the basic flavone scaffold is constructed, further modifications such as hydroxylation and methylation are carried out to obtain the specific aglycone of this compound.

The subsequent introduction of the C-linked glucose and the O-linked rhamnose presents significant synthetic challenges due to the need for regioselectivity and stereocontrol. The glycosylation steps often require the use of protecting groups to block reactive hydroxyl groups on both the aglycone and the sugar moieties, followed by a deprotection step to yield the final product researchgate.netfrontiersin.orgnih.gov.

Glycosylation Reactions and Stereoselective Synthesis

The chemical synthesis of C-glycosylflavonoids like this compound is a complex undertaking, primarily due to the challenge of controlling the stereochemistry at the anomeric carbon. The formation of the C-glycosidic bond is a critical step that dictates the final three-dimensional structure and, consequently, the biological function of the molecule.

Historically, the direct C-glycosylation of flavonoids often resulted in a mixture of α and β anomers, which are challenging to separate. To address this, researchers have developed various stereoselective synthesis methods. These strategies often employ specific catalysts or chiral auxiliaries to guide the glycosylation reaction toward the desired stereoisomer. Recent advancements in this area include the use of glycosyl donors such as glycosyl fluorides or triflates in the presence of a Lewis acid catalyst, which has shown promise in achieving high stereoselectivity. bohrium.comrsc.orgresearchgate.net The choice of solvent and reaction temperature also plays a crucial role in determining the stereochemical outcome.

The synthesis of the rhamnoside portion of the molecule also requires careful stereochemical control. Efficient methods for the synthesis of rhamnosides have been developed, often involving protected rhamnose synthons as glycosyl donors condensed with an acceptor molecule in the presence of an acid catalyst. researchgate.net

Key Synthetic Strategies for C-Glycosylation:

| Strategy | Description | Key Features |

| Lewis Acid Catalysis | Employs Lewis acids to activate glycosyl donors for reaction with the flavonoid nucleus. | Can provide good to excellent stereoselectivity depending on the catalyst and substrates. |

| Glycosyl Radical-Based Methods | Involves the generation of a glycosyl radical intermediate which then reacts with the flavonoid. | Offers an alternative approach to C-C bond formation with potential for stereocontrol. bohrium.comrsc.org |

| Transition-Metal Catalysis | Utilizes transition metals, such as nickel, to catalyze the C-glycosylation reaction. | Can offer high stereoselectivity and functional group tolerance. researchgate.net |

Chemo-enzymatic Approaches for Controlled Synthesis

Chemo-enzymatic synthesis has emerged as a powerful and elegant strategy for the controlled synthesis of complex natural products like this compound. This approach synergistically combines the selectivity of enzymatic reactions with the versatility of chemical synthesis.

Enzymes, particularly glycosyltransferases, are nature's catalysts for forming C-glycosidic bonds with remarkable regio- and stereoselectivity. nih.gov In the biosynthesis of C-glycosylflavonoids, a C-glycosyltransferase (CGT) catalyzes the transfer of a sugar moiety from an activated donor, such as UDP-glucose, to the flavonoid aglycone. nih.govsmolecule.com This enzymatic step ensures the precise formation of the C-glycosidic linkage.

A common chemo-enzymatic route to this compound would involve the chemical synthesis of the flavonoid aglycone, Isoswertisin, followed by an enzymatic glycosylation step to introduce the rhamnose sugar. This approach leverages the strengths of both chemical and biological catalysis. Researchers have successfully used recombinant glycosyltransferases expressed in microbial systems to catalyze the C-glycosylation of various flavonoid acceptors, demonstrating the potential for scalable production. nih.gov

Furthermore, the enzymatic synthesis of the rhamnoside moiety can be achieved through reverse hydrolysis using α-L-rhamnosidases. researchgate.net This method offers an environmentally friendly alternative to traditional chemical glycosylation.

Comparison of Synthetic Approaches:

| Approach | Advantages | Disadvantages |

| Chemical Synthesis | High versatility, access to unnatural analogs. | Often requires multiple protection/deprotection steps, can have stereoselectivity issues. |

| Chemo-enzymatic Synthesis | High regio- and stereoselectivity, milder reaction conditions. | Enzyme availability and stability can be limiting factors. |

Biological Activities and Molecular Mechanisms

Antioxidant Properties and Free Radical Scavenging Capabilities

Isoswertisin 2''-rhamnoside, a member of the flavonoid family, exhibits notable antioxidant properties. smolecule.commdpi.com Flavonoids are well-established as natural antioxidants capable of mitigating the effects of oxidative stress by neutralizing free radicals and reducing reactive oxygen species (ROS). smolecule.comresearchgate.net The antioxidant activity of this compound is integral to its role in plant physiology, where it contributes to stress tolerance. smolecule.com In plants subjected to environmental stressors, there is an increased production of ROS, which can lead to cellular damage. smolecule.com Compounds like this compound scavenge these harmful molecules, thereby preserving cellular integrity. smolecule.comresearchgate.net The accumulation of flavonoids, including this compound, is often observed as a response to such stress, underscoring their protective function. smolecule.com Research has identified this compound as a key metabolite in various plants, where it is recognized for its antioxidant potential. mdpi.comnih.gov

Anti-inflammatory Effects and Associated Signaling Pathways

This compound has been investigated for its anti-inflammatory effects. smolecule.com Research indicates that flavonoids, as a class, possess anti-inflammatory properties, and this compound is no exception. smolecule.comnih.gov It is suggested that its mechanism of action involves the modulation of cell signaling pathways associated with inflammation. smolecule.com Studies on structurally similar flavonoid glycosides provide insight into potential mechanisms. For instance, other glycosides have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov Furthermore, studies on related compounds like swertisin (B192458) and 2''-O-rhamnosylswertisin have demonstrated efficacy in reducing carrageenan-induced hypernociception, a model for inflammatory pain. researchgate.net These activities suggest that this compound likely engages with signaling pathways that regulate the inflammatory response. smolecule.com

Modulation of Enzyme Activities and Receptor Interactions

This compound has the potential to modulate the activities of various enzymes and interact with cellular receptors. smolecule.com As a flavonoid, it may influence enzymes involved in metabolic and inflammatory processes. smolecule.com While direct experimental data on proven targets is limited, predictive models have identified several potential protein and enzyme interactions. These computational predictions offer a theoretical framework for understanding the compound's molecular engagement within biological systems.

| Predicted Target Name | Probability | Model Accuracy |

|---|---|---|

| DNA-(apurinic or apyrimidinic site) lyase | 99.20% | 91.11% |

| Glutamate receptor ionotropic, AMPA 2 | 89.04% | 86.92% |

| G-protein coupled receptor 6 | 88.02% | 97.36% |

| Hypoxia-inducible factor 1 alpha | 87.50% | 85.14% |

| Heat shock protein HSP 90-alpha | 86.13% | 96.21% |

| Glutamate NMDA receptor; GRIN1/GRIN2B | 85.84% | 95.89% |

| Pregnane X receptor | 85.82% | 94.73% |

Table 1. Predicted molecular targets for this compound, based on computational analysis. plantaedb.com

Cellular Effects and Regulation of Biological Processes

The influence of this compound extends to the cellular level, where it affects signaling pathways and helps regulate biological processes. smolecule.com Its presence is linked to cellular responses to oxidative stress and inflammation. smolecule.com In plants, its role is more clearly defined. For example, the accumulation of this compound is associated with the biosynthesis of flavonoids and phenylpropanoids, which are crucial for plant development and defense. frontiersin.orgfrontiersin.org Research on different strawberry varieties has shown that the concentration of this compound varies with fruit coloration, indicating its involvement in the metabolic processes that determine phenotype. frontiersin.orgfrontiersin.org Furthermore, in plants under saline stress, flavonoids like this compound play a role in balancing water and ions by regulating osmotic pressure. researchgate.net

Antifungal Activity against Phytopathogens

This compound has demonstrated antifungal properties, contributing to plant defense against pathogenic fungi. nih.govrroij.comrroij.com Bioautographic assays have been used to evaluate its activity against specific phytopathogens. nih.gov While its effects can be modest, they are part of a plant's broader chemical defense arsenal. nih.gov

| Phytopathogen | Observed Activity | Source |

|---|---|---|

| Cladosporium cladosporioides | Weak antifungal activity | nih.gov |

| Cladosporium sphaerospermum | Weak antifungal activity | nih.gov |

Table 2. Documented antifungal activity of this compound against specific phytopathogenic fungi. nih.gov

Role as a Phytoalexin in Plant Defense Mechanisms

This compound functions as a phytoalexin, a key component of the plant's induced defense system. rroij.comrroij.com Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized and accumulate in plants after exposure to stress, such as microbial infection. nih.govplantsjournal.comchiro.org The production of these compounds is a crucial part of the plant's response repertoire to pathogen attack. chiro.org The identification of this compound as having phytoalexin properties highlights its direct role in protecting plants from fungal diseases (mycoses). rroij.comrroij.com The accumulation of flavonoids is a recognized defense mechanism against pathogens, and this compound is a specific example of a compound involved in this protective strategy. nih.govresearchgate.net

Influence on Cardiovascular Health through Platelet Aggregation Inhibition

Preliminary research suggests that this compound may offer benefits for cardiovascular health through its ability to inhibit platelet aggregation. smolecule.com Platelet aggregation is a critical process in thrombosis, and its inhibition is a key target for cardiovascular therapies. The potential of this natural compound to interfere with this process indicates a promising area for further investigation into its therapeutic applications. smolecule.com

Comparative Analysis of Bioactivity with Related Flavonoids

The biological activities of flavonoids are intrinsically linked to their chemical structure. Key determinants of a flavonoid's antioxidant and anti-inflammatory potential include the number and position of hydroxyl groups, the presence of a C2-C3 double bond in the C-ring, and the nature and position of glycosidic attachments.

Antioxidant Activity:

The antioxidant capacity of flavonoids is largely attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. The hydroxylation pattern of the B-ring is a critical factor in this process. Studies have consistently shown that flavonoids possessing an ortho-dihydroxy (catechol) group on the B-ring, such as in luteolin (B72000) and its derivatives, exhibit superior antioxidant activity compared to those with a single hydroxyl group, like apigenin (B1666066) and its derivatives. mdpi.comnih.gov This is because the catechol structure allows for the formation of a stable ortho-semiquinone radical, enhancing its radical scavenging ability.

This compound is a derivative of apigenin, featuring a single hydroxyl group at the 4' position of the B-ring. Consequently, its antioxidant activity is generally considered to be less potent than that of luteolin-based C-glycosides like orientin (B1677486) and isoorientin (B1672268). mdpi.com

Furthermore, the act of glycosylation, the attachment of a sugar moiety, typically leads to a decrease in antioxidant activity compared to the corresponding aglycone. nih.gov The sugar molecule can sterically hinder the hydroxyl groups responsible for radical scavenging. Therefore, this compound would be expected to have a lower in vitro antioxidant capacity than its aglycone, isoswertisin (an apigenin C-glycoside). While direct comparative studies with precise IC50 values for this compound, swertisin, and genkwanin (B190353) in the same assays are limited, the general structure-activity relationships provide a strong basis for these predictions.

Anti-inflammatory Activity:

The anti-inflammatory effects of flavonoids are mediated through various molecular mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of signaling pathways such as nuclear factor-kappa B (NF-κB).

Research has indicated that C-glycosylflavones can be effective inhibitors of nitric oxide (NO) production, a key mediator in the inflammatory process. nih.gov Luteolin and its glycosides have been shown to inhibit the synthesis of thromboxane (B8750289) B2 and leukotriene B4, both potent inflammatory mediators. nih.gov The presence of ortho-dihydroxy groups on the B-ring is also considered important for significant anti-inflammatory action. nih.govmdpi.com

A study comparing 2''-O-rhamnosylswertisin and swertisin demonstrated that both compounds were effective in inhibiting carrageenan-induced hypernociceptive responses, indicating anti-inflammatory properties. nih.gov This suggests that the rhamnose group at the 2'' position does not negate the anti-inflammatory potential. Given that this compound shares a similar C-glycosidic linkage and rhamnosylation, it is plausible that it exerts its anti-inflammatory effects through similar mechanisms, such as the inhibition of pro-inflammatory mediators. However, without direct comparative quantitative data, a precise ranking of its potency against swertisin and genkwanin remains speculative.

The following table summarizes the expected comparative bioactivity based on established structure-activity relationships.

| Compound | Aglycone Base | B-Ring Hydroxylation | Glycosylation | Expected Relative Antioxidant Activity | Expected Relative Anti-inflammatory Activity |

| This compound | Apigenin | 4'-OH | 8-C-glucosyl-2''-O-rhamnosyl | Moderate | Moderate |

| Swertisin | Apigenin | 4'-OH | 6-C-glucosyl | Moderate | Moderate |

| Genkwanin | Apigenin | 4'-OH | None (7-O-methylated) | Higher than glycosylated forms | Data not available for direct comparison |

| Orientin | Luteolin | 3',4'-diOH | 8-C-glucosyl | High | High |

| Isoorientin | Luteolin | 3',4'-diOH | 6-C-glucosyl | High | High |

Structural Analogs, Derivatives, and Structure Activity Relationships Sar

Characterization of Naturally Occurring Isoswertisin Derivatives

Isoswertisin 2''-rhamnoside is a naturally occurring flavone (B191248) C-diglycoside. It has been identified in various plant species, including Peperomia obtusifolia, Cunila menthoides, and oats (Avena sativa). nih.govresearchgate.netrroij.com Chemically, it is defined as 7-O-methylvitexin 2''-O-alpha-L-rhamnoside, indicating it is a derivative of the C-glycosyl flavonoid vitexin (B1683572), featuring a methyl group at the 7-hydroxyl position and a rhamnose sugar attached to the 2''-position of the primary glucose moiety. nih.govebi.ac.uk

The core structure, isoswertisin, is a 7-O-methylated C-glycosyl flavone. Naturally occurring derivatives arise from variations in the sugar attachments to this core. For instance, related compounds such as Isoswertisin 2''-O-glucoside and Isoswertisin 2''-O-xyloside have also been reported, differing only in the terminal sugar unit. knapsackfamily.com These variations highlight a common biosynthetic pathway in plants where a primary C-glycosyl flavonoid undergoes subsequent glycosylation and methylation to produce a diverse array of derivatives.

Comparison with Isoswertisin Aglycone and Other C-Glycosyl Flavonoids (e.g., Vitexin, Isoorientin)

The structure of this compound is best understood in comparison to its aglycone and other prevalent C-glycosyl flavonoids like vitexin and isoorientin (B1672268). The aglycone of isoswertisin is 7-O-methylapigenin. However, the C-glycosidic bond is highly stable and resistant to enzymatic or acidic hydrolysis, meaning the "aglycone" is not readily formed in biological systems, a key difference from O-glycosyl flavonoids. nih.gov

Vitexin (apigenin-8-C-glucoside) and Isoorientin (luteolin-6-C-glucoside) are structurally similar C-glycosyl flavonoids. nih.govmdpi.com this compound shares the apigenin (B1666066) backbone with vitexin but is distinguished by C-6 glycosylation (in its isomer isovitexin), 7-O-methylation, and the additional 2''-O-rhamnoside. Isoorientin differs in its aglycone, being based on luteolin (B72000), which possesses an additional hydroxyl group on the B-ring. This extra hydroxyl group in luteolin-based flavonoids like isoorientin often contributes to stronger antioxidant activity compared to their apigenin-based counterparts like vitexin. nih.gov

Studies have shown that C-glycosyl flavonoids can exhibit superior metal-chelating activity compared to their respective aglycones, as the bulky sugar moiety can help form more stable complexes with metal ions. mdpi.com While glycosylation can sometimes decrease free radical scavenging activity due to steric hindrance, it significantly enhances the compound's stability. nih.govmdpi.com

| Compound | Aglycone | Glycosylation Pattern | Key Structural Features |

|---|---|---|---|

| This compound | 7-O-methylapigenin | 6-C-glucosyl-2''-O-rhamnoside | Methylated at 7-OH; Diglycoside |

| Vitexin | Apigenin | 8-C-glucoside | Positional isomer of Isovitexin |

| Isoorientin | Luteolin | 6-C-glucoside | Contains a 3',4'-dihydroxyl (catechol) group on B-ring |

| Isoswertisin (Aglycone) | 7-O-methylapigenin | 6-C-glucoside | Lacks the terminal rhamnose sugar |

Impact of Rhamnoside Linkage Position on Solubility and Bioactivity

The addition of sugar moieties is a primary mechanism for increasing the water solubility of flavonoids, which are otherwise poorly soluble. symbiosisonlinepublishing.comnih.gov The presence of the rhamnoside unit in this compound is expected to significantly enhance its solubility compared to its monosaccharide counterpart, isoswertisin, or the aglycone. smolecule.com

Role of Sugar Moieties and Methylation in Modulating Pharmacological Profiles

The pharmacological profile of this compound is a direct consequence of the combined effects of its sugar moieties and methylation.

Sugar Moieties : The C-glycosidic bond renders the molecule highly stable and resistant to deglycosylation in the gastrointestinal tract, unlike O-glycosides. nih.gov This stability may allow the intact molecule to reach the colon for microbial metabolism or be absorbed in its glycosylated form. researchgate.net Glycosylation generally increases the stability and aqueous solubility of flavonoids. nih.gov While it can sometimes reduce antioxidant activity by masking hydroxyl groups and creating steric hindrance, it may also enhance other specific biological activities. nih.govmdpi.com

Methylation : The methyl group at the 7-hydroxyl position (7-O-methylation) has a profound impact on the compound's properties. Methylation significantly increases the lipophilicity and metabolic stability of flavonoids. symbiosisonlinepublishing.comresearchgate.net This modification can enhance membrane transport and facilitate absorption, leading to greater oral bioavailability compared to unmethylated analogs. symbiosisonlinepublishing.comresearchgate.net By protecting a hydroxyl group from conjugation reactions (glucuronidation and sulfation) in the liver, methylation slows down metabolic clearance, potentially prolonging the compound's activity in the body. nih.gov

Therefore, this compound possesses a unique combination of properties: the sugar groups enhance its solubility and stability, while the methyl group boosts its metabolic stability and potential for cellular uptake.

| Structural Modification | Impact on Solubility | Impact on Stability | Impact on Bioavailability |

|---|---|---|---|

| C-Glycosylation (e.g., Glucose) | Increases | Significantly Increases (Resists Hydrolysis) | Variable; allows for absorption of intact glycoside |

| O-Glycosylation (e.g., Rhamnose) | Increases | Decreases (Prone to Hydrolysis) | Generally low; aglycone is often absorbed after hydrolysis |

| Methylation | Decreases | Increases (Blocks Metabolic Conjugation) | Increases (Enhances Membrane Transport) |

Design and Synthesis of Novel Derivatives for Enhanced Activity

The development of novel derivatives of this compound is an area of interest for enhancing its pharmacological properties. Synthesis can be approached through two main routes: extraction from natural sources followed by modification, or complete chemical/enzymatic synthesis. smolecule.com

Chemical synthesis involves the construction of the 7-O-methylated apigenin backbone, followed by C-glycosylation and subsequent O-glycosylation with rhamnose. These multi-step processes typically require the use of protecting groups to ensure regioselectivity. smolecule.com Enzymatic synthesis offers a more specific alternative, utilizing glycosyltransferases that can attach sugar moieties at specific positions. Rhamnosyl transferases, for example, catalyze the transfer of rhamnose to the C-glycosylated flavonoid precursor. smolecule.com

Strategies for creating derivatives with enhanced activity often focus on:

Altering Glycosylation : Introducing different sugars or changing the linkage points to fine-tune solubility and target interaction.

Modifying the Flavonoid Core : Adding or modifying functional groups on the A and B rings to alter electronic properties and biological activity. For example, introducing additional hydroxyl groups can enhance antioxidant capacity, while other modifications can be tailored to specific enzyme inhibitory activities. nih.gov

Acylation and Alkylation : Further methylation or acetylation of remaining hydroxyl groups can be explored to improve lipophilicity and cellular uptake. xiahepublishing.comresearchgate.net

These synthetic strategies allow for the systematic exploration of the structure-activity relationships of the isoswertisin scaffold, paving the way for the development of analogs with optimized therapeutic potential.

Analytical Methodologies for Detection and Quantification

Liquid Chromatography (LC) Based Methods

Liquid chromatography is a cornerstone for the analysis of flavonoid glycosides like Isoswertisin 2''-rhamnoside. Its ability to separate individual components from intricate mixtures is paramount for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of flavonoid compounds. When coupled with a Diode-Array Detector (DAD), HPLC allows for both the quantification and preliminary identification of analytes based on their retention time and UV-Vis spectral data.

A validated reverse-phase HPLC (RP-HPLC) method has been successfully developed for the simultaneous determination of vitexin-2''-O-rhamnoside, a structurally related flavonoid, and hyperoside in Hawthorn extracts wisdomlib.org. This type of method is directly applicable to the analysis of this compound. Typically, a C18 or a phenyl column is used for separation, with a gradient elution system involving an acidified aqueous mobile phase and an organic solvent like acetonitrile or methanol (B129727) wisdomlib.orgsemanticscholar.org. Detection is commonly performed at a wavelength around 340 nm, which is characteristic for the flavone (B191248) nucleus semanticscholar.org. The specificity of the method is confirmed by the distinct separation of the target compound's peak from other components in the sample matrix wisdomlib.org. Validation parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) are established to ensure the reliability of the method for quantitative purposes wisdomlib.orgsemanticscholar.org.

Table 1: Example Parameters for HPLC-DAD Analysis of a Related Flavonoid Glycoside

| Parameter | Condition | Reference |

|---|---|---|

| Column | Ascentis-phenyl supelco (250 mm x 4.6 mm i.d. x 5 µm) | semanticscholar.org |

| Mobile Phase | Gradient of ultrapure water (pH = 3.0) and acetonitrile | semanticscholar.org |

| Flow Rate | 1.4 mL/min | semanticscholar.org |

| Detection Wavelength | 340 nm | semanticscholar.org |

| Retention Time (Vitexin-2''-O-rhamnoside) | 12.70 to 13.28 min | semanticscholar.org |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, shorter analysis times, and increased sensitivity. These features make it an ideal tool for comprehensive metabolite profiling, where the goal is to detect a wide range of compounds in a biological sample.

UPLC systems, often coupled with mass spectrometry, are utilized in untargeted metabolomics studies to identify compounds like this compound in plant extracts nih.govresearchgate.net. In such studies, samples are extracted, and the supernatant is analyzed by a UPLC system. This technique has been successfully applied in the analysis of strawberry fruit skin and Nitraria sibirica, where this compound was identified as one of the many flavonoid constituents nih.govresearchgate.net. The high resolving power of UPLC allows for the separation of closely related isomers, which is crucial in the analysis of complex natural product extracts researchgate.net.

Advanced Mass Spectrometry for Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography, it provides a high degree of sensitivity and specificity for both the identification and quantification of this compound.

Triple Quadrupole Mass Spectrometry (QQQ-MS/MS) is the gold standard for targeted quantitative analysis due to its high sensitivity and selectivity. This technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole.

A UPLC-ESI-MS/MS system, which can be configured as a triple quadrupole, has been used for metabolite profiling that included the identification of this compound nih.gov. The optimized instrument settings for such analyses typically involve specific source voltages, desolvation temperatures, and collision energies to achieve the best signal for the target analyte mdpi.com. The specificity of the MRM transitions allows for accurate quantification even in the presence of co-eluting interfering compounds.

Quadrupole Time-of-Flight Mass Spectrometry (Qq-oaTOF-MS) is a hybrid technique that combines the selectivity of a quadrupole mass filter with the high mass accuracy and resolution of a time-of-flight mass analyzer. This makes it exceptionally well-suited for untargeted and targeted analysis, allowing for the confident identification of unknown compounds and the accurate quantification of known ones.

UHPLC-QTOF-MS has been extensively used for the comprehensive metabolite profiling of plant extracts, leading to the identification of this compound among numerous other phytochemicals mdpi.comnajah.edu. The high mass accuracy of the TOF analyzer allows for the determination of the elemental composition of the parent and fragment ions, which is a critical step in the structural elucidation of compounds not previously identified in a sample mdpi.com. For instance, in the analysis of Oxytropis microphylla, this technique enabled the identification of 127 compounds, including a vast number of flavonoids mdpi.com.

Table 2: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Technique | Primary Application | Key Advantages |

|---|---|---|

| QQQ-MS/MS | Targeted Quantification | High sensitivity, high selectivity, excellent for quantification. |

| Qq-oaTOF-MS | Untargeted Profiling & Identification | High mass accuracy, high resolution, enables elemental composition determination. |

Spectroscopic Techniques for Analytical Applications

Spectroscopic techniques are indispensable for the structural elucidation of isolated compounds and can also be used for quantification.

The structural confirmation of this compound, once isolated, is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry smolecule.com. One-dimensional (1H and 13C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of the molecule, including the nature and position of the sugar moieties.

UV-Vis spectroscopy is also a valuable tool. Flavonoids like this compound exhibit characteristic absorption spectra in the UV-Vis region due to their chromophoric flavone backbone. These compounds are known to absorb harmful ultraviolet radiation, particularly in the UV-B range, which is a basis for their photoprotective role in plants smolecule.com. This property is exploited in HPLC-DAD analysis for their detection and quantification semanticscholar.org. Furthermore, UV/Vis spectroscopy can be employed in detailed physicochemical studies, such as the determination of the acid dissociation constants (pKa values) of the hydroxyl groups on the flavonoid structure nih.gov.

Chemometric Approaches for Multivariate Data Analysis

In the analysis of complex chemical datasets, such as those generated from metabolomic studies involving this compound, chemometric methods are indispensable. frontiersin.org These statistical and mathematical techniques are employed to extract meaningful information from large, multivariate data matrices, typically generated by analytical instruments like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgmartinfitzpatrick.com Chemometrics allows for the exploration of data patterns, the classification of samples, and the identification of key variables that differentiate sample groups. frontiersin.orgmetsysbio.com

Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is an unsupervised exploratory technique widely used in chemometrics. Its primary function is to reduce the dimensionality of a complex dataset while retaining most of the original variance. PCA achieves this by transforming the original, often correlated, variables into a new set of uncorrelated variables known as principal components (PCs). The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible.

In the context of analyzing plant extracts or biological samples containing this compound, PCA can be applied to spectroscopic or chromatographic data to visualize natural groupings or clusters among samples. researchgate.netchemrxiv.org For instance, samples from different plant varieties or those subjected to different environmental conditions might form distinct clusters in a PCA scores plot. This clustering can reveal systematic variations in the chemical profiles of the samples, providing initial insights into metabolic differences that may involve compounds such as this compound. The corresponding loading plots help identify which variables (e.g., specific mass-to-charge ratios corresponding to certain compounds) are responsible for the observed separation. researchgate.net

Table 1: Example of Principal Component Scores for Plant Extract Samples

This interactive table displays hypothetical PCA scores for different plant extract samples. The scores for PC1 and PC2 indicate the position of each sample in the new dimensional space, allowing for the visualization of clustering.

| Sample ID | Plant Origin | Principal Component 1 (PC1) Score | Principal Component 2 (PC2) Score |

| S01 | Variety A | 2.54 | 1.32 |

| S02 | Variety A | 2.89 | 1.15 |

| S03 | Variety B | -1.78 | -2.05 |

| S04 | Variety B | -2.10 | -2.33 |

| S05 | Variety C | 0.45 | -0.98 |

| S06 | Variety C | 0.61 | -1.12 |

| S07 | Variety A | 3.01 | 1.50 |

| S08 | Variety B | -1.95 | -2.18 |

Soft Independent Modeling of Class Analogies (SIMCA)

Soft Independent Modeling of Class Analogies (SIMCA) is a supervised classification method. nih.govresearchgate.net Unlike discriminant analyses that focus on separating classes, SIMCA builds a distinct PCA model for each predefined class of samples. nih.govresearchgate.net This approach is particularly useful for authentication and quality control, where the objective is to determine if a new sample belongs to a specific, well-characterized class. readthedocs.io

For each class, a PCA model is constructed using a training set of samples known to belong to that class. The model defines the boundaries of the class in a multidimensional space. researchgate.net When a new, unknown sample is analyzed, its data is projected onto the PCA model of the target class. The sample's distance to the model is calculated, and if this distance is within a statistically determined limit, the sample is accepted as a member of that class. readthedocs.io In the analysis of natural products, SIMCA could be used to create a model for a plant extract known to have a high concentration of this compound. Subsequently, new batches of the extract can be tested to ensure they conform to this established chemical profile.

Table 2: Illustrative SIMCA Classification Results for New Samples

This table shows hypothetical results from a SIMCA analysis, where new samples are tested for their conformity to a pre-established "High this compound" class model.

| Sample ID | Distance to Model | Statistical Limit | Classification |

| U01 | 1.87 | 3.0 | Member |

| U02 | 2.56 | 3.0 | Member |

| U03 | 4.12 | 3.0 | Non-member |

| U04 | 1.15 | 3.0 | Member |

| U05 | 3.68 | 3.0 | Non-member |

Partial Least Squares Discriminant Analysis (PLS-DA)

Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised classification technique that is an adaptation of PLS regression. martinfitzpatrick.com It is widely used in metabolomics to model the relationship between a multivariate dataset (e.g., mass spectrometry data) and a categorical response variable representing class membership (e.g., healthy vs. diseased, or different plant chemotypes). metsysbio.commetabolon.com PLS-DA aims to maximize the covariance between the predictor variables and the class labels, making it highly effective at identifying the variables that contribute most significantly to the separation between groups. metabolon.com

This method is particularly powerful for handling data that is noisy and highly collinear, which is common in metabolomic studies. metsysbio.com In research involving this compound, PLS-DA could be used to distinguish between plant samples based on their metabolic response to different stimuli. nih.gov The model generates scores plots to visualize group separation and loadings plots to identify the metabolites responsible for this discrimination. metabolon.comresearchgate.net A key metric in PLS-DA is the Variable Importance in Projection (VIP) score, which summarizes the contribution of each variable to the model. Variables with a VIP score greater than 1 are generally considered important for explaining the class differences.

Table 3: Representative VIP Scores from a PLS-DA Model

This interactive table presents example VIP scores for several compounds, indicating their relative importance in discriminating between two sample groups (e.g., Control vs. Treated). A higher VIP score suggests a greater contribution to the model's discriminatory power.

| Compound Name | VIP Score |

| This compound | 1.85 |

| Luteolin (B72000) 7-O-beta-D-glucoside | 1.52 |

| Chrysoeriol | 1.33 |

| Syringetin | 1.18 |

| Baicalin | 0.95 |

| Daidzin | 0.87 |

Research Gaps, Future Directions, and Potential Academic Applications

Elucidation of Comprehensive Biosynthetic Pathways and Regulatory Mechanisms

The biosynthesis of Isoswertisin 2''-rhamnoside begins with the general phenylpropanoid pathway, which produces the foundational C6-C3-C6 flavonoid skeleton. mdpi.comnih.gov From this point, a series of specific enzymatic reactions, including those leading to flavones, are required. Two critical, yet not fully understood, steps in the formation of this compound are C-glycosylation and subsequent O-rhamnosylation. The initial C-glycosylation is a biochemically complex step catalyzed by C-glycosyltransferases, which attach a glucose moiety to the flavonoid backbone. smolecule.comnih.gov The final step is the attachment of a rhamnose sugar to the 2''-hydroxyl position of the glucose, a reaction catalyzed by specific rhamnosyl transferases that utilize UDP-rhamnose as the sugar donor. smolecule.com

The regulation of flavonoid biosynthesis is intricate, involving transcription factors (such as MYB, bHLH, and WD40 proteins), non-coding RNAs, and plant hormones. mdpi.comnih.govnih.govresearchgate.net For instance, studies on Cunila menthoides suggest that the plant hormone gibberellic acid may influence the upstream shikimate pathway, thereby affecting the production of isoswertisin-type glycosides. researchgate.net

Research Gaps and Future Directions:

Enzyme Identification: The specific C-glycosyltransferases and rhamnosyl transferases responsible for this compound synthesis in various plant species have not been fully identified and characterized.

Regulatory Networks: A comprehensive understanding of the transcriptional and hormonal regulatory networks that control the expression of biosynthetic genes and modulate the metabolic flux towards this compound is lacking. mdpi.comresearchgate.net

Subcellular Transport: The mechanisms of intracellular trafficking and sequestration of this compound and its biosynthetic intermediates are unknown.

In-depth Molecular Target Identification and Pathway Mapping Studies

Preliminary research indicates that this compound possesses antioxidant and anti-inflammatory properties and may affect signaling pathways related to oxidative stress and inflammation. smolecule.com It has also been studied for its potential to inhibit platelet aggregation. smolecule.com However, these observations are broad, and the precise molecular interactions remain largely uncharacterised.

Research Gaps and Future Directions:

Target Identification: The specific molecular targets (e.g., enzymes, receptors, transcription factors) with which this compound directly interacts have not been identified.

Pathway Analysis: In-depth studies are required to map the downstream signaling cascades modulated by this compound. Techniques such as proteomics and transcriptomics could reveal its impact on key cellular pathways like NF-κB, MAP kinase, or JAK-STAT.

Structure-Activity Relationship (SAR): The influence of its unique C-diglycoside structure on target binding and biological activity is not understood. smolecule.com SAR studies are needed to determine the functional importance of the aglycone, the C-linked glucose, and the terminal rhamnose.

Development of Innovative Extraction and Purification Techniques

Currently, this compound is isolated from plant sources like Peperomia obtusifolia and species of the Cunila genus using conventional methods involving solvent extraction followed by chromatographic purification. smolecule.com While effective at a laboratory scale, these methods can be time-consuming and may use large volumes of organic solvents.

Research Gaps and Future Directions:

Green Extraction Methods: There is a need to develop and optimize environmentally friendly extraction techniques, such as supercritical fluid extraction (SFE), pressurized liquid extraction (PLE), microwave-assisted extraction (MAE), and ultrasonic-assisted extraction (UAE). nih.gov

Advanced Purification: Innovative and scalable purification strategies, like counter-current chromatography (CCC) or centrifugal partition chromatography (CPC), could improve the yield and purity of the compound while reducing processing time and costs.

Process Optimization: Statistical optimization of extraction and purification parameters for various plant matrices is necessary to maximize recovery and ensure process efficiency.

Advanced Spectroscopic and Chromatographic Method Development for Complex Matrices

The structural elucidation of this compound relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). smolecule.com For quantification in complex mixtures, methods like Ultra-Performance Liquid Chromatography (UPLC) coupled with MS have been employed. researchgate.netmdpi.com

Research Gaps and Future Directions:

High-Sensitivity Quantification: Development of highly sensitive and validated analytical methods, such as UPLC-tandem MS (UPLC-MS/MS), is crucial for accurately quantifying trace amounts of this compound in complex biological samples (e.g., plasma, tissues) and food products.

Standardization: The development of certified reference materials and standardized analytical protocols is needed to ensure the accuracy and reproducibility of measurements across different laboratories.

Matrix Effect Mitigation: Research into advanced sample preparation and analytical techniques is required to overcome matrix effects that can interfere with accurate quantification in complex samples.

Investigation of Ecological Significance and Plant-Microbe Interactions

Flavonoids, including C-glycosides, play vital roles in how plants interact with their environment. nih.govmdpi.com this compound contributes to plant defense by acting as an antioxidant to mitigate abiotic stress and by absorbing harmful UV-B radiation. smolecule.comnih.gov It also exhibits modest antifungal properties and may function as a phytoalexin, a compound produced by plants to defend against pathogens. smolecule.comresearchgate.netrroij.com While it is structurally similar to flavonoids known to be involved in plant-microbe signaling, its specific role in this area is hypothetical. smolecule.com

Research Gaps and Future Directions:

Rhizosphere Signaling: The potential role of this compound as a signaling molecule in the rhizosphere—mediating interactions with symbiotic (e.g., mycorrhizal fungi) or pathogenic microbes—is a significant unexplored area. smolecule.com

Allelopathy and Herbivory: Its involvement in allelopathy (the chemical inhibition of one plant by another) and as a deterrent against specific herbivores requires investigation. nih.gov

Synergistic Effects: Research is needed to understand if this compound acts synergistically with other plant secondary metabolites to provide a more robust defense against a broader range of environmental stresses.

Exploration as a Biomarker for Dietary Intake and Plant Stress

The presence of this compound in specific foods, such as oats, suggests it could serve as a biomarker for dietary intake. rroij.comhmdb.ca Similarly, the accumulation of flavonoids is a known plant response to environmental challenges, indicating that this compound could function as a biomarker for plant stress. nih.gov Studies have shown its levels increase in response to drought and disease. researchgate.netnih.gov

Research Gaps and Future Directions:

Dietary Biomarker Validation: Human intervention studies are required to validate this compound as a reliable biomarker of intake for specific foods. d-nb.info This involves establishing a clear correlation between the consumption of these foods and the concentration of the compound or its metabolites in human biofluids like urine and plasma.

Plant Stress Specificity: Further research is needed to determine the specificity and sensitivity of this compound as a biomarker for particular abiotic or biotic stresses in plants. nih.gov Establishing a quantitative link between stress intensity and compound concentration is a key objective.

Comparative Analysis: Its utility as a biomarker should be compared with other established markers of diet or plant stress to understand its advantages and limitations.

Role as a Lead Compound for Pre-clinical Drug Discovery focused on Mechanism-Based Studies

Natural products are a rich source of lead compounds for the development of new drugs. up.ac.za The distinct chemical structure and preliminary reported biological activities (antioxidant, anti-inflammatory) of this compound make it an attractive candidate for further investigation in drug discovery programs. smolecule.com Its specific glycosylation pattern is known to influence its solubility and bioactivity, which are critical properties for a potential therapeutic agent. smolecule.com

Research Gaps and Future Directions:

Mechanism-Based Screening: Beyond general antioxidant and anti-inflammatory screening, mechanism-based studies are essential. This involves testing the compound in targeted assays relevant to specific diseases where oxidative stress or inflammation are key factors.

Medicinal Chemistry: A medicinal chemistry program could be initiated to synthesize analogues of this compound to perform structure-activity relationship (SAR) studies. This would help optimize its potency, selectivity, and pharmacokinetic properties.

Pre-clinical Evaluation: If promising activity is confirmed, the compound would need to be evaluated in relevant cell-based and animal models of disease to assess its efficacy and establish a foundation for potential pre-clinical development. dndi.org

Table 1: Summary of Research Gaps and Future Directions for this compound

| Section | Research Area | Key Research Gaps | Future Directions |

|---|

| 8.1 | Biosynthesis & Regulation | - Specific enzymes uncharacterised

Table 2: Potential Academic Applications of this compound Research

| Field | Potential Application |

|---|---|

| Plant Biochemistry | Elucidating novel enzymatic pathways for C-glycosylation and O-glycosylation. |

| Molecular Biology | Understanding gene regulatory networks controlling secondary metabolism in plants. |

| Analytical Chemistry | Developing advanced methods for the analysis of complex natural products in biological and food matrices. |

| Chemical Ecology | Investigating the role of specific flavonoids in plant defense, symbiosis, and allelopathy. |

| Agronomy & Crop Science | Using the compound as a biomarker for breeding stress-resistant crop varieties. |

| Nutritional Science | Developing and validating new objective biomarkers for the intake of plant-based foods. |

| Medicinal Chemistry | Utilizing the compound as a scaffold for the development of new therapeutic agents. |

| Pharmacology | Identifying novel molecular targets and mechanisms for treating inflammatory or oxidative stress-related diseases. |

Application of Multi-omics Approaches for Systems-Level Understanding

A systems-level understanding of the biosynthesis, regulation, and function of this compound requires the integration of multiple layers of biological information. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to unravel the complex molecular networks governing this flavonoid glycoside. researchgate.net The integration of transcriptomic and metabolomic data, in particular, has proven effective in identifying key genes and metabolic pathways associated with the accumulation of this compound in various plant species. nih.govmdpi.com

Integrated omics analyses provide a holistic view of the molecular mechanisms that regulate the biosynthesis and accumulation of flavonoids, including this compound. mdpi.com By correlating gene expression profiles (transcriptome) with metabolite accumulation patterns (metabolome), researchers can identify candidate genes encoding enzymes and transcription factors that play crucial roles in the flavonoid biosynthesis pathway. mdpi.com

Several studies have successfully employed this integrated approach to elucidate the role of this compound in different biological contexts:

Fruit Coloration in Strawberry: A combined transcriptome and metabolome analysis of strawberry accessions with different fruit skin colors revealed that this compound was among the flavonoids showing higher accumulation levels in white and pink-skinned varieties compared to red ones. nih.govfrontiersin.org This approach helped to identify differentially expressed genes (DEGs) and differentially regulated metabolites (DRMs) involved in the flavone (B191248), flavonol, and isoflavonoid biosynthesis pathways, providing crucial information for understanding the molecular basis of fruit coloration. nih.gov

Disease Resistance in Pomelo: In a study on pomelo yellow spot disease, an integrated analysis of the metabolome and transcriptome was used to uncover defense mechanisms. nih.gov this compound was identified as a differentially accumulated metabolite, with its levels changing in response to fungal infection. nih.gov The study demonstrated that the significant enrichment of DEGs and differentially accumulated metabolites (DAMs) in the phenylpropanoid and flavonoid biosynthesis pathways is crucial for the plant's defense response. nih.gov

Flavonoid Biosynthesis in Blueberry: Research on blueberry fruit tissues utilized integrated untargeted metabolome, full-length sequencing, and transcriptome analyses to explore the mechanisms of flavonoid biosynthesis. mdpi.com this compound was identified as one of the core flavonol metabolites. mdpi.com This comprehensive analysis successfully screened key genes and transcription factors regulating flavonoid accumulation in different fruit tissues, clarifying the molecular machinery involved. mdpi.com

Drought Adaptation in Nitraria sibirica: In studies of drought adaptation, this compound was found to be a significantly increased metabolite under certain conditions. researchgate.netresearchgate.net This highlights its potential role in stress response. Future research directions proposed from this work emphasize the use of multi-omics approaches to fully elucidate the biosynthesis of stress-adaptive phytochemicals. researchgate.net

These studies underscore the power of multi-omics in moving beyond the identification of individual compounds to understanding their regulation and function within a complex biological system. Future research should aim to incorporate additional omics layers, such as proteomics and genomics, to build more comprehensive models of flavonoid metabolism. Such systems-level understanding has significant academic applications, including the metabolic engineering of plants for enhanced nutritional value, improved disease resistance, and the sustainable production of valuable natural products.

Table 1: Summary of Multi-omics Studies Involving this compound

| Plant Species | Multi-omics Approach | Research Context | Key Findings Related to this compound |

| Strawberry (Fragaria x ananassa) | Transcriptome & Metabolome | Fruit Skin Coloration | Higher accumulation was observed in white and pink-skinned fruits compared to red-skinned ones, linking it to flavonoid biosynthesis pathways that determine color. nih.govfrontiersin.org |

| Jinggang Honey Pomelo (Citrus maxima) | Transcriptome & Metabolome | Fungal Disease Resistance | Identified as a differentially accumulated metabolite, suggesting its involvement in the plant's defense response against pathogens through the flavonoid biosynthesis pathway. nih.gov |